molecular formula C22H27N5O3 B14935789 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B14935789
M. Wt: 409.5 g/mol
InChI Key: BPZFQIPUWTUXNX-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of morpholine, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and piperazine intermediates, followed by their coupling with pyridine derivatives under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and activating agents such as carbodiimides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O3/c28-21(27-14-15-30-19(17-27)18-6-2-1-3-7-18)16-24-22(29)26-12-10-25(11-13-26)20-8-4-5-9-23-20/h1-9,19H,10-17H2,(H,24,29)

InChI Key

BPZFQIPUWTUXNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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